(4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone
Description
Properties
Molecular Formula |
C13H16INO2 |
|---|---|
Molecular Weight |
345.18 g/mol |
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-(2-iodophenyl)methanone |
InChI |
InChI=1S/C13H16INO2/c14-12-4-2-1-3-11(12)13(17)15-7-5-10(9-16)6-8-15/h1-4,10,16H,5-9H2 |
InChI Key |
KMBGBGBKJKGSQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone typically involves the reaction of 4-piperidinemethanol with 2-iodobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or cyanides under basic conditions.
Major Products
Oxidation: Formation of (4-(Carboxymethyl)piperidin-1-yl)(2-iodophenyl)methanone.
Reduction: Formation of (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
The following analysis compares (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone with structurally related piperidinyl methanone derivatives, focusing on substituent effects, synthetic yields, and physicochemical or biological properties.
Structural Analogues with Modified Piperidine Substituents
| Compound Name | Piperidine Substituent | Aryl Substituent | Key Properties/Findings | Reference |
|---|---|---|---|---|
| This compound | 4-Hydroxymethyl | 2-Iodophenyl | High steric bulk from iodine; potential halogen bonding interactions. | Target |
| 4-(Morpholinomethyl)phenyl-substituted analogue (8f) | 4-Hydroxymethyl | Pyrimidine-linked aryl | Low synthetic yield (11%); additional morpholine group may enhance solubility . | |
| (1-Methylpiperidin-4-yl)(2-fluorophenyl)methanone (8d) | 1-Methyl | 2-Fluorophenyl | Higher yield (76%); fluorine’s electronegativity may improve metabolic stability . | |
| (4-Methylpiperazin-1-yl)(2-aminophenyl)methanone | 4-Methylpiperazine | 2-Aminophenyl | Basic piperazine moiety; used in lab research but not for drug use . |
Key Observations :
- Iodine in the target compound offers unique halogen bonding capabilities, unlike fluorine or chlorine in analogues, which prioritize electronic modulation .
Analogues with Modified Aryl Groups
Key Observations :
- The 2-iodophenyl group in the target compound provides distinct steric and electronic profiles compared to trifluoromethylphenyl (electron-withdrawing) or 2-aminophenyl (electron-donating) groups.
Q & A
Q. What synthetic routes are recommended for preparing (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone?
The compound can be synthesized via coupling reactions between a piperidine derivative and a substituted benzoyl chloride. For example, Friedel-Crafts acylation or nucleophilic substitution under basic conditions may be employed. Key steps include:
- Reagent selection : Use 2-iodobenzoic acid derivatives activated with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation .
- Purification : Column chromatography with solvent systems such as n-hexane/EtOAC (5:5) or CHCl3/MeOH is effective for isolating the product .
- Yield optimization : Adjust stoichiometry and reaction time; yields for analogous compounds range from 50% to 84% .
Q. How should researchers characterize the purity and structural integrity of this compound?
- NMR spectroscopy : Analyze H and C NMR spectra to confirm the presence of the hydroxymethylpiperidine moiety (e.g., δ ~3.5–4.5 ppm for –CHOH) and the 2-iodophenyl group (distinct aromatic splitting patterns) .
- HPLC : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity; target compounds with >95% peak area .
- Elemental analysis : Compare calculated vs. experimental C/H/N percentages to verify molecular composition .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC (minimum inhibitory concentration) values .
- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency, leveraging the iodine substituent’s potential as a radiosensitizer .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Docking studies : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases, GPCRs). The hydroxymethyl group may form hydrogen bonds with active-site residues .
- QSAR modeling : Corporate substituent effects (e.g., iodine’s electronegativity) into quantitative structure-activity relationship models to prioritize derivatives for synthesis .
Q. What strategies address discrepancies in biological activity between in vitro and in vivo studies?
- Metabolic stability assays : Perform liver microsome studies to identify metabolic hotspots (e.g., oxidation of the hydroxymethyl group) .
- Formulation optimization : Use liposomal encapsulation or PEGylation to improve solubility and bioavailability, critical for iodine-containing compounds .
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?
- Single-crystal X-ray diffraction : Determine the compound’s crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding via the hydroxymethyl group) .
- Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C–I⋯π contacts) to explain packing patterns and stability .
Q. What advanced analytical techniques are recommended for stability profiling under varying conditions?
- LC-MS/MS : Monitor degradation products in accelerated stability studies (40°C/75% RH) to identify hydrolysis or oxidation pathways .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition behavior, particularly for the iodophenyl moiety, which may degrade at high temperatures .
Methodological Notes
- Safety protocols : Follow SDS guidelines for handling iodinated compounds, including PPE (gloves, goggles) and waste disposal in designated halogenated solvent containers .
- Data interpretation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from the piperidine and aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
